molecular formula C30H52N2O3 B068143 Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- CAS No. 163042-37-3

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-

Cat. No.: B068143
CAS No.: 163042-37-3
M. Wt: 488.7 g/mol
InChI Key: GFNZKHWDDJQKCM-PQHLKRTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-, also known as Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-, is a useful research compound. Its molecular formula is C30H52N2O3 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
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Biological Activity

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- (commonly referred to as HEX) is a fatty acid amide that has garnered attention for its diverse biological activities. This compound is characterized by its structural complexity, which includes a long-chain amide and a hydroxy-substituted phenyl moiety. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 245329-77-5
Molecular Formula C29H50N2O3
Molar Mass 474.72 g/mol
Density 1.003 g/cm³
Boiling Point 648.3 ± 55.0 °C (predicted)

Recent studies have elucidated several mechanisms through which HEX exerts its biological effects:

  • Anti-inflammatory Effects : HEX has been shown to alleviate inflammation in various models, particularly in mastitis induced by Staphylococcus aureus. It inhibits the activation of the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. This inhibition occurs via the activation of the PPARα-SIRT1 axis, leading to reduced inflammatory responses in mammary epithelial cells (MMECs) .
  • Barrier Function Restoration : In experiments with MMECs treated with HEX, there was a notable restoration of tight junction proteins that were disrupted by bacterial infection. This suggests that HEX plays a role in maintaining epithelial barrier integrity during inflammatory conditions .
  • Antioxidant Activity : HEX exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .

Study 1: Alleviation of Mastitis

A recent study investigated the role of HEX in a mouse model of mastitis caused by S. aureus. The results indicated that HEX treatment significantly reduced inflammatory markers and restored epithelial barrier function:

  • Experimental Design : Mice were divided into control and treatment groups receiving different doses of HEX.
  • Results : HEX treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, along with increased expression of PPARα and SIRT1 .

Study 2: Neuroprotective Effects

Another area of investigation is the neuroprotective potential of HEX. Research indicates that compounds similar to HEX can protect neuronal cells from apoptosis induced by oxidative stress:

  • Mechanism : The neuroprotective effect is hypothesized to be mediated through modulation of apoptotic pathways involving BAX and BCL-2 proteins .
  • Findings : In vitro studies showed that treatment with HEX enhances cell viability in neuronal cell lines subjected to oxidative stress.

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-1-(4-methoxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29(33)31-28(25-32-23-16-17-24-32)30(34)26-19-21-27(35-2)22-20-26/h19-22,28,30,34H,3-18,23-25H2,1-2H3,(H,31,33)/t28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNZKHWDDJQKCM-PQHLKRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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